2-Methoxy-N-(3-methylcyclopentyl)pyridin-3-amine is a chemical compound with the molecular formula and a molecular weight of 206.28 g/mol. This compound belongs to the class of pyridine derivatives, which are characterized by a six-membered aromatic ring containing one nitrogen atom. Pyridine compounds are widely studied for their diverse biological activities and applications in medicinal chemistry, making this particular compound of interest for research and development.
The synthesis of 2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine typically involves the reaction of 2-methoxypyridine with 3-methylcyclopentylamine. This process is generally conducted under controlled conditions using a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature, time, and pressure, can significantly influence the yield and purity of the final compound.
The molecular structure of 2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine can be represented by its IUPAC name and structural formulas:
The compound features a pyridine ring substituted with a methoxy group and an amine linked to a cyclopentane moiety. This unique structure contributes to its potential reactivity and biological activity.
2-Methoxy-N-(3-methylcyclopentyl)pyridin-3-amine can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine is likely related to its interactions with biological targets, such as receptors or enzymes. The compound may modulate the activity of these targets through binding interactions, influencing various biological pathways.
Property | Value |
---|---|
Molecular Formula | C12H18N2O |
Molecular Weight | 206.28 g/mol |
IUPAC Name | 2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine |
InChI | InChI=1S/C12H18N2O/c1-9... |
InChI Key | YCWIEWRWABPTGS-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC(C1)NC2=C(N=CC=C2)OC |
The scientific uses of 2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine are diverse:
This compound's unique structural features make it a valuable candidate for further research in various scientific fields.
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5